3-(2-Chlorophenyl)-1-[(2-methylpropan-2-yl)oxy-oxomethyl]-2,3-dihydropyrrole-4-carboxylic acid
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Overview
Description
3-(2-Chlorophenyl)-1-[(2-methylpropan-2-yl)oxy-oxomethyl]-2,3-dihydropyrrole-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a dihydropyrrole ring, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-1-[(2-methylpropan-2-yl)oxy-oxomethyl]-2,3-dihydropyrrole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-chlorobenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization under acidic conditions to form the dihydropyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is often preferred in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-1-[(2-methylpropan-2-yl)oxy-oxomethyl]-2,3-dihydropyrrole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters and amides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield esters or amides, while reduction can produce alcohols .
Scientific Research Applications
3-(2-Chlorophenyl)-1-[(2-methylpropan-2-yl)oxy-oxomethyl]-2,3-dihydropyrrole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-1-[(2-methylpropan-2-yl)oxy-oxomethyl]-2,3-dihydropyrrole-4-carboxylic acid involves its interaction with specific molecular targets. The chlorophenyl group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(3-Chlorophenoxy)propionic acid: Similar in structure but lacks the dihydropyrrole ring.
2-Chlorocinnamic acid: Contains a chlorophenyl group but has a different backbone structure.
3-(4-Chlorophenyl)-2-oxiranylmethanone: Shares the chlorophenyl group but has an oxirane ring instead of a dihydropyrrole ring.
Uniqueness
3-(2-Chlorophenyl)-1-[(2-methylpropan-2-yl)oxy-oxomethyl]-2,3-dihydropyrrole-4-carboxylic acid is unique due to its combination of a chlorophenyl group, a dihydropyrrole ring, and a carboxylic acid functional group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
Molecular Formula |
C16H18ClNO4 |
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Molecular Weight |
323.77 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydropyrrole-4-carboxylic acid |
InChI |
InChI=1S/C16H18ClNO4/c1-16(2,3)22-15(21)18-8-11(12(9-18)14(19)20)10-6-4-5-7-13(10)17/h4-7,9,11H,8H2,1-3H3,(H,19,20) |
InChI Key |
NPQOJESTQYNGOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(=C1)C(=O)O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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